![molecular formula C11H21NO3 B3392837 tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate CAS No. 1417789-75-3](/img/structure/B3392837.png)
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
Overview
Description
The compound “tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The tert-butyl group is a very common protecting group in organic chemistry, often used to protect alcohols .
Scientific Research Applications
Enantioselective Synthesis
- Researchers have developed practical asymmetric syntheses of N-tert-butyl disubstituted pyrrolidines, which are essential for creating tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate derivatives. These syntheses involve a nitrile anion cyclization strategy, providing high yield and enantiomeric excess (ee) for the pyrrolidine derivatives (Chung et al., 2005).
Asymmetric Synthesis of Azasugars
- Another notable application is in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, which serve as key intermediates for synthesizing pyrrolidine azasugars. This process begins with a derivative of tert-butyl pyrrolidine-1-carboxylate, leading to high yields of the desired product (Huang Pei-qiang, 2011).
Crystal and Molecular Structure Analyses
- The tert-butyl pyrrolidine-1-carboxylate derivatives have been extensively studied for their crystal and molecular structures. X-ray crystallographic analysis and spectroscopic methods such as FTIR, 1H, and 13C NMR have been utilized to characterize these compounds, providing insights into their molecular conformations and stability (Çolak et al., 2021).
Synthesis and Structural Confirmation
- The synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a related compound, has been achieved through the mixed anhydride method. This synthesis was confirmed by spectroscopic methods and X-ray diffraction studies, highlighting the versatility of this chemical class in synthetic chemistry (Naveen et al., 2007).
properties
IUPAC Name |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXIMDUBAIPY-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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